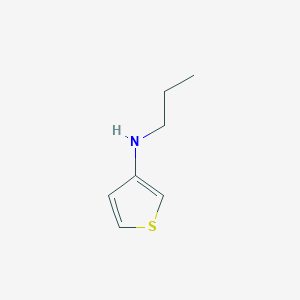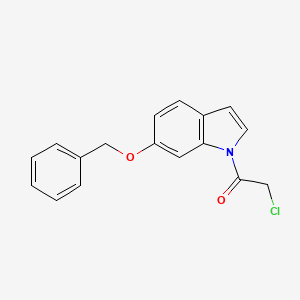
1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a chloroacetyl group at the 1-position and a phenylmethoxy group at the 6-position of the indole ring
Méthodes De Préparation
The synthesis of 1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The reaction conditions typically require the use of chloroacetyl chloride and phenylmethanol as starting materials, which react with the indole precursor to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of enzyme activities, affecting various biochemical pathways. The phenylmethoxy group may contribute to the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- can be compared with other similar compounds, such as:
1H-Indole, 1-(chloroacetyl)-: Lacks the phenylmethoxy group, which may result in different chemical properties and reactivity.
5-(Chloroacetyl)-1H-indole: The chloroacetyl group is positioned at the 5-position instead of the 1-position, leading to variations in its chemical behavior and applications.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds have different substituents on the indole ring, which can influence their biological activities and therapeutic potential.
Propriétés
Numéro CAS |
162897-46-3 |
|---|---|
Formule moléculaire |
C17H14ClNO2 |
Poids moléculaire |
299.7 g/mol |
Nom IUPAC |
2-chloro-1-(6-phenylmethoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C17H14ClNO2/c18-11-17(20)19-9-8-14-6-7-15(10-16(14)19)21-12-13-4-2-1-3-5-13/h1-10H,11-12H2 |
Clé InChI |
NACVOPKDFNUOLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2,4-Bis(pentyloxy)phenyl]phosphoryl}bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12560914.png)
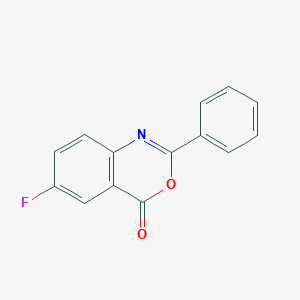
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
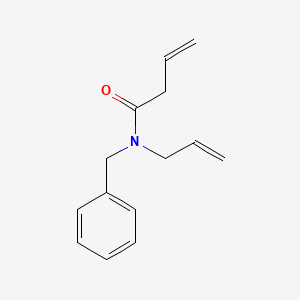
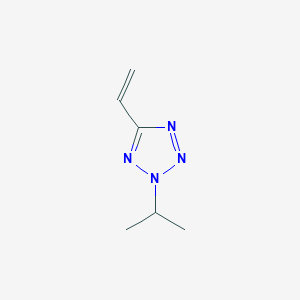
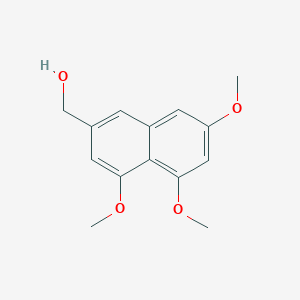
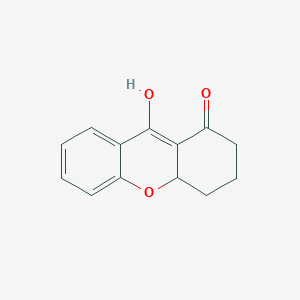
![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)


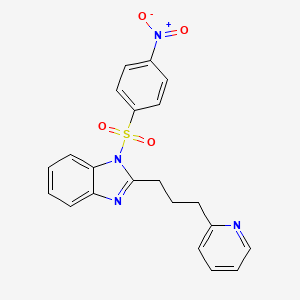
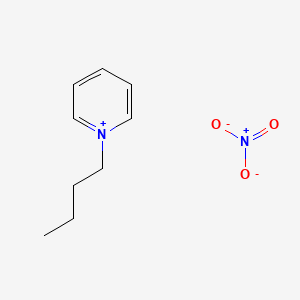
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)
